molecular formula C5H4N2O2 B589475 Pyrazinecarboxylic Acid-d3 CAS No. 1794791-32-4

Pyrazinecarboxylic Acid-d3

Cat. No.: B589475
CAS No.: 1794791-32-4
M. Wt: 127.117
InChI Key: NIPZZXUFJPQHNH-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinecarboxylic Acid-d3 is a deuterated form of pyrazinecarboxylic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and ability to be traced in various chemical reactions. The molecular formula of this compound is C5HD3N2O2, and it has a molecular weight of 127.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarboxylic Acid-d3 typically involves the deuteration of pyrazinecarboxylic acid. One common method includes the use of deuterated reagents in the presence of a catalyst. For example, the deuteration can be achieved by reacting pyrazinecarboxylic acid with deuterium gas (D2) in the presence of a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarboxylic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrazine derivatives, which can be further functionalized for specific applications in research and industry .

Scientific Research Applications

Pyrazinecarboxylic Acid-d3 is widely used in scientific research due to its stability and traceability. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinecarboxylic Acid-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability in chemical reactions. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .

Properties

CAS No.

1794791-32-4

Molecular Formula

C5H4N2O2

Molecular Weight

127.117

IUPAC Name

3,5,6-trideuteriopyrazine-2-carboxylic acid

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D

InChI Key

NIPZZXUFJPQHNH-CBYSEHNBSA-N

SMILES

C1=CN=C(C=N1)C(=O)O

Synonyms

2-Pyrazinecarboxylic Acid-d3;  Pyrazinoic Acid-d3;  1,4-Diazinecarboxylic Acid-d3;  2-Carboxypyrazine-d3;  2-Pyrazinoic Acid-d3;  NSC 13146-d3;  NSC 27192-d3;  Pyrazinic Acid-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.